molecular formula C13H14ClNO2 B2561021 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one CAS No. 191789-89-6

1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one

Cat. No.: B2561021
CAS No.: 191789-89-6
M. Wt: 251.71
InChI Key: JSMBGMRSUWECSH-UHFFFAOYSA-N
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Description

1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Acetylation: The indole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

    Chlorination: The final step involves the introduction of the chloropropanone moiety. This can be achieved by reacting the acetylated indole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropanone moiety can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ketone group to alcohols.

    Condensation Reactions: The acetyl group can participate in condensation reactions with various nucleophiles, forming imines, enamines, or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding ketones, alcohols, or carboxylic acids.

Scientific Research Applications

1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: It can be employed in studies investigating the biological activity of indole derivatives, including their effects on cellular signaling pathways and enzyme inhibition.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with diverse applications.

    Industrial Applications: It can be utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring structure is known to interact with various biological receptors, enzymes, and proteins, potentially modulating their activity. The acetyl and chloropropanone moieties may also contribute to the compound’s biological effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one can be compared with other indole derivatives, such as:

    1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3-(3-methoxypropyl)urea: This compound contains a urea moiety instead of the chloropropanone group, which may result in different biological activities and chemical reactivity.

    1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-hydroxyethanone: This derivative has a hydroxyethanone group, which can undergo different chemical reactions compared to the chloropropanone moiety.

Properties

IUPAC Name

1-(1-acetyl-2,3-dihydroindol-5-yl)-2-chloropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-8(14)13(17)11-3-4-12-10(7-11)5-6-15(12)9(2)16/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMBGMRSUWECSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191789-89-6
Record name 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one
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